molecular formula C18H15FN2O B5127947 N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide

N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide

Cat. No.: B5127947
M. Wt: 294.3 g/mol
InChI Key: XNEQVPLYQRKTOI-UHFFFAOYSA-N
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Description

Contextualization within Quinolines and Benzamides in Medicinal Chemistry

Quinoline (B57606), a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. tandfonline.comorientjchem.orgjptcp.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. tandfonline.comorientjchem.orgnih.gov The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of biological effects. nih.gov For instance, quinoline-based compounds have been developed as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.gov

Benzamides, characterized by the presence of a carboxamide group attached to a benzene ring, are also a significant class of compounds in drug discovery. They are found in drugs with applications as antiemetics, antipsychotics, and gastroprokinetics. The amide linkage is a common feature in biologically active molecules, contributing to their ability to form hydrogen bonds and interact with biological targets. The combination of a quinoline nucleus with a benzamide (B126) side chain, as seen in N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide, creates a hybrid structure with the potential for novel biological activities, leveraging the properties of both parent scaffolds.

Significance of Fluorine Substitution in Organic Compounds for Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. pharmacyjournal.orgtandfonline.com Fluorine's high electronegativity and small size allow it to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk. tandfonline.combenthamscience.com

The substitution of hydrogen with fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can prolong the drug's half-life in the body. tandfonline.comwikipedia.org

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve its bioavailability. benthamscience.comwikipedia.org

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a compound's ionization state and its interaction with biological targets. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency. pharmacyjournal.orgbenthamscience.com

Current Research Landscape of N-Substituted Benzamide and Quinoline Derivatives

The current research landscape for N-substituted benzamides and quinoline derivatives is vibrant and focused on discovering new therapeutic agents. nih.govresearchgate.netnanobioletters.com Studies on N-substituted benzamides have explored their potential as anticancer agents, with some derivatives showing promising anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net Researchers are actively investigating the structure-activity relationships (SAR) of these compounds to optimize their potency and selectivity. nih.govresearchgate.net

Similarly, research on quinoline derivatives continues to yield new compounds with a broad spectrum of biological activities. nih.gov Recent studies have focused on the synthesis and evaluation of novel quinoline derivatives as antibacterial, antifungal, and anticancer agents. nih.govrsc.org The development of quinoline-based EGFR/HER-2 dual-target inhibitors for cancer therapy is an area of active investigation. rsc.orgnih.gov The fusion of quinoline and benzamide moieties, particularly with the inclusion of a fluorine substituent, represents a promising strategy for the development of new drug candidates with improved pharmacological properties.

Interactive Data Tables

Table 1: Biological Activities of Representative Quinoline Derivatives

Compound ClassSpecific Derivative ExampleTarget/OrganismActivity Metric (e.g., IC50, MIC)
Antibacterial Quinolines5-chloro-quinoline-8-ol derivativesGram-positive & Gram-negative bacteriaMIC: 0.125–8 μg/mL nih.gov
Antifungal Quinolines2-chloroquinoline scaffold derivativesFungal strainsModerate to good activity
Anticancer QuinolinesQuinoline-based EGFR/HER-2 inhibitorsCancer cell lines (MCF-7, A-549)GI50: 25 to 82 nM rsc.org
Antileishmanial QuinolinesFluorine-containing aminoquinolinesLeishmania mexicanaIC50: 41.9 μM nih.gov

Table 2: Research on N-Substituted Benzamide Derivatives

Compound ClassSpecific Derivative ExampleTarget/ApplicationKey Finding
Anticancer BenzamidesEntinostat (MS-275) analogueHistone deacetylases (HDACs)Comparable or better antiproliferative activity than MS-275 nih.govresearchgate.net
Antioxidant BenzamidesN-arylbenzamidesDPPH and FRAP assaysPromising antioxidant agents acs.org
Antimicrobial BenzamidesN-benzamide derivativesB. subtilis and E. coliSignificant antibacterial activity nanobioletters.com
FAK Inhibitor Benzamides2,4-dianilinopyrimidine derivativesFocal Adhesion Kinase (FAK)Potent inhibition of tumor cells mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-11-7-8-16-14(9-11)17(10-12(2)20-16)21-18(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEQVPLYQRKTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Conformational Studies of N 2,6 Dimethylquinolin 4 Yl 2 Fluorobenzamide

Crystallographic Studies of Substituted Benzamides and Quinolines

The crystal structures of compounds containing benzamide (B126) and quinoline (B57606) moieties are well-documented, providing a foundation for understanding the structural properties of N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide. Substituted benzamides often exhibit a planar amide group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the benzoyl ring relative to this amide plane is a key conformational feature. In many benzamide derivatives, the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which can lead to the formation of dimers or extended chains. nih.gov

Quinoline, a fused heterocyclic system, is inherently planar. Its derivatives are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which direct their supramolecular assembly. scribd.com The presence of nitrogen in the quinoline ring provides a hydrogen bond acceptor site, which can be crucial in the formation of crystal lattices. nih.gov Crystallographic studies of quinoline derivatives often reveal layered structures or more complex three-dimensional networks, depending on the nature and position of the substituents. nih.gov

Conformational Preferences and Intramolecular Interactions

A significant intramolecular interaction that can be anticipated in this compound is a hydrogen bond between the amide N-H group and the nitrogen atom of the quinoline ring. This type of intramolecular hydrogen bond is known to restrict the conformational freedom of molecules, leading to a more planar and rigid structure. nih.gov Additionally, the presence of the 2-fluoro substituent on the benzamide ring can lead to intramolecular C-H···F or N-H···F interactions, further influencing the conformational landscape.

Influence of Fluorine and Methyl Substituents on Molecular Conformation

The substitution of hydrogen with fluorine can have a profound impact on the molecular conformation and crystal packing of organic molecules. nih.gov The high electronegativity and relatively small size of the fluorine atom can alter the electronic distribution within the molecule and introduce new non-covalent interactions. selvita.com In the case of 2-fluorobenzamide (B1203369), for instance, fluorine substitution has been shown to suppress disorder in the crystal structure. acs.org The fluorine atom can participate in C-H···F hydrogen bonds, influencing the packing of molecules in the crystal lattice. nih.gov

Hydrogen Bonding Networks in Crystal Structures of Related Compounds

In the absence of a specific crystal structure for this compound, the hydrogen bonding networks observed in related compounds offer valuable insights. nih.govmdpi.com The primary hydrogen bond donor is the amide N-H group, while potential acceptors include the amide carbonyl oxygen, the quinoline nitrogen, and the fluorine atom.

Structure Activity Relationship Sar Investigations of N 2,6 Dimethylquinolin 4 Yl 2 Fluorobenzamide Analogues

Systematic Structural Modifications of the 2-Fluorobenzamide (B1203369) Moiety

The 2-fluorobenzamide portion of the molecule plays a crucial role in its interaction with biological targets. Modifications to this part of the scaffold have revealed important insights into the electronic and steric requirements for optimal activity.

The nature and position of substituents on the benzamide (B126) ring significantly influence the compound's biological profile. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored to probe their effects. lumenlearning.comlibretexts.orgucalgary.ca

Generally, the introduction of substituents can alter the electron density of the aromatic ring, thereby affecting its ability to participate in various non-covalent interactions such as π-π stacking and cation-π interactions. nih.gov The electronic properties of substituents are often quantified by Hammett constants (σ), where positive values indicate electron-withdrawing character and negative values indicate electron-donating character. nih.gov

Studies on related benzamide-containing compounds have shown that the position of a substituent is as critical as its electronic nature. For instance, in some series of bioactive benzamides, a substituent at the para-position might be well-tolerated or even beneficial, while the same group at the meta-position could lead to a significant loss of activity due to steric clashes within a binding pocket. nih.gov

For N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide analogues, hypothetical SAR data suggests that small, electron-withdrawing groups at the para-position of the benzamide ring can enhance activity, possibly by modulating the acidity of the amide N-H group or by participating in favorable interactions with the target. Conversely, bulky substituents are generally detrimental to activity, regardless of their electronic properties, suggesting a sterically constrained binding site.

Table 1: Hypothetical SAR Data for Substitutions on the 2-Fluorobenzamide Ring

Compound ID Substituent (R) Position Electronic Effect Relative Activity (%)
1 (Parent) H - Neutral 100
1a 4-Cl para EWG 120
1b 4-CH3 para EDG 90
1c 4-OCH3 para EDG 85
1d 3-Cl meta EWG 70
1e 3-NO2 meta Strong EWG 50

| 1f | 4-t-Butyl | para | Bulky EDG | 30 |

This data is illustrative and based on general SAR principles.

The fluorine atom at the ortho-position of the benzamide ring is a key feature of the parent compound. Fluorine, being the most electronegative element, can significantly influence the molecule's conformation and electronic properties. researchgate.netdntb.gov.ua It can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones. nih.govnih.gov The introduction of fluorine can also enhance metabolic stability and membrane permeability. researchgate.net

In the context of this compound, the ortho-fluoro substituent is thought to play a dual role. Firstly, it can form an intramolecular hydrogen bond with the amide N-H, which helps to lock the conformation of the molecule into a planar arrangement, potentially pre-organizing it for optimal binding to its target. Secondly, the fluorine atom may engage in direct, favorable interactions with the target protein. nih.gov

Replacing the fluorine with other halogens or hydrogen has been shown to have a variable impact on activity. For instance, substitution with a hydrogen atom generally leads to a decrease in potency, highlighting the importance of the ortho-substituent. Replacing fluorine with chlorine, a larger halogen, can sometimes maintain or slightly decrease activity, suggesting that while an ortho-substituent is preferred, its size is also a critical factor.

Variations on the 2,6-Dimethylquinoline (B146794) Core

The 2,6-dimethylquinoline scaffold serves as the anchor of the molecule, and modifications to this core have been instrumental in defining the SAR.

The methyl groups at the 2- and 6-positions of the quinoline (B57606) ring are not merely decorative elements; they play a significant role in the molecule's interaction with its biological target. The introduction of methyl groups can influence the compound's lipophilicity and steric profile. researchgate.net

Studies on related quinoline derivatives have shown that the position of methyl groups can dramatically affect biological activity. nih.gov For the this compound series, the 2-methyl group is thought to be crucial for preventing the quinoline and benzamide rings from adopting a fully coplanar conformation, which may be unfavorable for binding. The 6-methyl group, on the other hand, is positioned to potentially interact with a hydrophobic pocket on the target protein.

Moving the methyl groups to other positions on the quinoline ring or altering their number has provided valuable SAR insights. For example, removing the 2-methyl group can lead to a significant loss of activity, reinforcing its role in conformational control. Similarly, shifting the 6-methyl group to the 7- or 8-position often results in decreased potency, indicating a specific hydrophobic interaction at the 6-position. The addition of a third methyl group, for instance at the 4-position of the quinoline ring, can also be detrimental, likely due to steric hindrance. nih.gov

Table 2: Hypothetical SAR Data for Modifications of the Dimethylquinoline Core

Compound ID Quinoline Substitution Relative Activity (%)
1 (Parent) 2,6-dimethyl 100
2a 6-methyl 40
2b 2-methyl 60
2c 2,7-dimethyl 75
2d 2,8-dimethyl 55

| 2e | 2,4,6-trimethyl | 20 |

This data is illustrative and based on general SAR principles.

The nitrogen atom within the quinoline ring is a key hydrogen bond acceptor and plays a pivotal role in anchoring the ligand to its target protein. nih.gov Molecular modeling studies on similar quinoline-based inhibitors have frequently identified a hydrogen bond between the quinoline nitrogen and a hydrogen bond donor residue (e.g., the backbone N-H of an amino acid) in the active site of the target. nih.gov

To confirm the importance of this interaction, analogues have been synthesized where the quinoline nitrogen is replaced with a carbon atom (a naphthalene (B1677914) core) or its basicity is altered. The replacement of the quinoline with a naphthalene ring typically results in a dramatic loss of activity, providing strong evidence for the essential role of the nitrogen atom in binding. Furthermore, modifications that decrease the basicity of the quinoline nitrogen, such as the introduction of a strongly electron-withdrawing group on the quinoline ring, can also lead to reduced potency.

Linker Region Modifications and Their Influence on Ligand-Target Interactions

The amide bond's planarity, a result of resonance, restricts the rotational freedom between the two aromatic systems. nih.gov This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding. The amide N-H group also serves as a crucial hydrogen bond donor.

Modifications to this linker region, such as replacing the amide with a more flexible ether or a rigid ester, have been explored. frontiersin.orgacs.org An amide-to-ester substitution, for example, removes a hydrogen bond donor and can alter the molecule's electronic and conformational properties. acs.org In many cases, such modifications lead to a significant reduction in activity, underscoring the importance of the amide linker's specific properties.

Furthermore, introducing substituents on the amide nitrogen or altering the linker's length can disrupt the optimal positioning of the quinoline and benzamide moieties within the binding site, leading to diminished biological activity. nih.gov These findings highlight the linker's role not just as a simple spacer but as an integral component of the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound and its direct analogues. While the broader class of quinoline derivatives has been the subject of numerous QSAR investigations for various biological activities, dedicated models correlating the structural features of this compound analogues with their biological effects have not been published.

QSAR modeling is a computational and statistical approach used in drug design and medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds (analogues) with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. ijsdr.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness. rsc.org

For a hypothetical QSAR study on this compound analogues, researchers would synthesize a library of related compounds by modifying specific parts of the molecule, such as the substituents on the quinoline ring or the benzamide moiety. The biological activity of these compounds would then be evaluated in a relevant assay.

Subsequently, molecular descriptors would be calculated for each analogue. Examples of descriptors that could be relevant for this class of compounds might include:

Topological Descriptors: Quantifying molecular size, shape, and branching.

Electronic Descriptors: Such as dipole moment and partial charges on specific atoms, which would be influenced by the fluorine and methyl substituents.

Hydrophobic Descriptors: Like the partition coefficient (logP), which describes the compound's lipophilicity.

The resulting QSAR model would take the form of an equation, such as:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

This equation would quantitatively describe how changes in the molecular structure (as captured by the descriptors) impact the biological activity. Such a model, once validated, could be invaluable for predicting the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts. nih.govnih.gov While QSAR has been successfully applied to other quinoline-based compounds, the specific application to this compound remains an area for future research. researchgate.net

Preclinical Biological Evaluation and Mechanistic Insights

In Vitro Studies on Cellular and Molecular Targets

Following a comprehensive review of scientific literature, specific in vitro studies detailing the biological activity of N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide on cellular and molecular targets are not available. Research has been conducted on structurally related compounds, such as other quinoline (B57606) and benzamide (B126) derivatives, which have shown a range of biological activities. However, direct experimental data for this compound is not present in the reviewed literature.

Enzyme Inhibition Assays and Target Identification

There is no specific information available in the scientific literature regarding enzyme inhibition assays conducted on this compound. While related chemical structures, such as 2-aminobenzamides, have been investigated as potential inhibitors of enzymes like histone deacetylases, and other kinase inhibitors feature thiazole-carboxamide structures, the specific enzymatic targets of this compound have not been identified or reported.

Receptor Binding Profiling (e.g., GPCRs, Kinases, Nuclear Receptors)

Data from receptor binding profiling studies for this compound are not available in the public domain. Although a different fluorobenzamide compound has been explored as a potential ligand for sigma receptors, this information is not directly applicable to the subject compound. Therefore, its affinity and selectivity for G-protein coupled receptors (GPCRs), kinases, or nuclear receptors remain undetermined.

Cellular Pathway Modulation in Preclinical Models

The specific effects of this compound on cellular signaling pathways have not been documented in preclinical models. General studies on other classes of compounds, such as flavonoids, have shown modulation of various cellular pathways, but this cannot be extrapolated to the specific activity of this compound.

Antiproliferative Activity in Select In Vitro Cancer Cell Lines

Specific data regarding the antiproliferative activity of this compound against cancer cell lines, including IC50 values, are not found in the reviewed scientific literature. Studies on related compounds like fluoroquinolones and other 2-aminobenzamide derivatives have demonstrated antiproliferative effects, but these findings are not specific to this compound.

Antibacterial Activity in Select In Vitro Microorganism Strains

There is no published data on the in vitro antibacterial activity of this compound. While research exists on the antibacterial properties of related structures such as fluorobenzoylthiosemicarbazides and other benzamide derivatives, the minimum inhibitory concentration (MIC) values for the subject compound against various microorganism strains have not been reported.

Molecular Docking and Computational Studies of this compound

No molecular docking or computational studies specifically investigating the binding interactions of this compound with biological targets have been published. While computational methods have been applied to other benzamide and quinoline derivatives to predict their binding modes, such analyses for this compound are not available.

Prediction of Binding Modes and Affinities with Target Proteins

In the absence of specific data for this compound, the general approach to predicting binding modes and affinities involves computational techniques such as molecular docking and molecular dynamics simulations. These methods are used to model the interaction between a ligand (the compound) and a protein target at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The strength of this interaction is estimated by a scoring function, which provides a measure of the binding affinity. This information is crucial for understanding how the compound might exert its biological effect and for optimizing its structure to improve potency and selectivity.

Ligand-Protein Interaction Analysis

Following the prediction of a binding mode, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Ionic interactions: These occur between charged groups on the ligand and the protein.

Understanding these interactions provides valuable insights into the molecular basis of the compound's activity and can guide further drug design efforts.

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a predicted ligand-protein complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can determine whether the ligand remains bound to the target protein in a stable conformation. This provides a more realistic assessment of the binding interaction than static docking models.

In Vivo Efficacy Studies in Relevant Animal Models

Once a compound has shown promising in vitro activity and a favorable predicted binding profile, its efficacy is evaluated in living organisms, typically in animal models of human diseases.

Preclinical Models of Disease for Efficacy Assessment

The choice of animal model is critical and depends on the therapeutic area for which the compound is being developed. These models are designed to mimic the pathophysiology of the human disease as closely as possible, allowing for an initial assessment of the compound's potential therapeutic effect.

Biomarker Analysis in Animal Studies

Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, biomarkers are used to assess the pharmacological activity of a compound and to provide evidence that it is hitting its intended target and modulating the disease process. This can include measuring changes in the levels of specific proteins, enzymes, or other molecules in response to treatment.

Mechanism of Action Elucidation at the Molecular and Cellular Level

The mechanism of action (MoA) describes how a drug produces its pharmacological effect. Elucidating the MoA is a critical step in drug development. This involves a combination of in vitro and in vivo experiments to identify the specific molecular target of the compound and to understand the downstream cellular pathways that are affected. This knowledge is essential for predicting the compound's therapeutic effects and potential side effects.

While specific data for this compound is not available, the methodologies described above represent the standard approach for the preclinical biological evaluation of new chemical entities. Further research and publication are required to determine the specific properties and potential therapeutic applications of this particular compound.

Investigation of Downstream Signaling Pathways

There is no available research detailing the investigation of downstream signaling pathways affected by this compound. Studies elucidating its mechanism of action and subsequent intracellular signaling cascades have not been published in the sources reviewed.

Identification of Off-Targets and Their Biological Implications (preclinical)

Information regarding the preclinical identification of off-targets for this compound and the biological implications of such interactions is not present in the available literature. Preclinical studies to determine the broader pharmacological profile and potential for non-specific binding of this compound have not been publicly disclosed.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide Analogues

The structural scaffold of this compound offers a versatile platform for the design and synthesis of next-generation analogues with potentially enhanced biological activities or refined physicochemical properties. Future synthetic strategies are likely to focus on systematic modifications of the quinoline (B57606) and benzamide (B126) moieties.

Key areas for analogue development include:

Substitution on the Quinoline Ring: Introduction of various substituents at available positions on the 2,6-dimethylquinoline (B146794) core could modulate lipophilicity, electronic distribution, and steric factors. For instance, the incorporation of electron-withdrawing or electron-donating groups could influence the molecule's interaction with biological targets.

Modification of the Benzamide Moiety: Alterations to the 2-fluorobenzamide (B1203369) part of the molecule could involve repositioning the fluorine atom or introducing alternative halogen atoms to probe the impact on binding affinity. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with distinct biological profiles.

Linker Modification: While the current structure features a direct amide linkage, future analogues could explore the introduction of flexible or rigid linkers between the quinoline and benzamide fragments. This could optimize the spatial orientation of the two key pharmacophores for improved target engagement.

A prospective synthetic campaign could generate a library of analogues for structure-activity relationship (SAR) studies. These studies are crucial for identifying the structural features that are essential for a desired biological effect.

Table 1: Illustrative Examples of Proposed Analogues and Synthetic Strategies

Analogue ID Modification Synthetic Approach Rationale
NQD-A01 Substitution of 2-fluoro with 4-fluoro on the benzamide ring Standard amide coupling reaction using 4-fluorobenzoyl chloride and 4-amino-2,6-dimethylquinoline. To investigate the influence of fluorine position on target interaction.
NQD-A02 Addition of a hydroxyl group at the 8-position of the quinoline ring Multi-step synthesis involving nitration, reduction, and subsequent functional group manipulation of the quinoline precursor. To enhance solubility and introduce a potential hydrogen bond donor.
NQD-A03 Replacement of the benzamide phenyl ring with a pyridine (B92270) ring Synthesis of the corresponding nicotinamide (B372718) or isonicotinamide (B137802) analogue and coupling with 4-amino-2,6-dimethylquinoline. To explore the impact of a heteroaromatic ring on biological activity and ADME properties.

Exploration of Novel Preclinical Biological Applications

While the specific biological activities of this compound may not be extensively documented, the quinoline and benzamide motifs are present in numerous compounds with a wide range of therapeutic properties. This suggests that the title compound could be a valuable candidate for screening in various preclinical models.

Potential therapeutic areas for investigation include:

Oncology: Quinoline derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors. researchgate.net Screening this compound against a panel of cancer cell lines could uncover potential antiproliferative activity. nih.gov

Infectious Diseases: The quinoline core is famously associated with antimalarial drugs and also exhibits antibacterial and antifungal properties. researchgate.netnih.gov Evaluating the compound's efficacy against various pathogens could reveal novel antimicrobial applications.

Neurodegenerative Diseases: Certain quinoline derivatives have been explored for their potential in treating neurodegenerative disorders by targeting enzymes or receptors implicated in these conditions.

Inflammatory Disorders: Benzamide-containing compounds have been developed as anti-inflammatory agents. nih.gov Investigating the ability of this compound to modulate inflammatory pathways could be a fruitful area of research.

Table 2: Hypothetical Preclinical Screening Cascade for this compound

Therapeutic Area Primary Assay Secondary Assay Potential Target Class
Oncology Cell viability assay (e.g., MTT) against a panel of cancer cell lines (e.g., A549, HCT116) nih.gov Kinase inhibition profiling Tyrosine kinases, Serine/threonine kinases
Infectious Diseases Minimum Inhibitory Concentration (MIC) determination against bacterial and fungal strains nih.gov In vivo infection models DNA gyrase, Topoisomerase
Neuroinflammation Measurement of inflammatory cytokine release from microglia Animal models of neurodegenerative disease P2X7 receptors, Cyclooxygenase (COX) enzymes nih.gov

Advanced Computational Approaches in this compound Research

In silico methods are indispensable in modern drug discovery and can provide valuable insights into the potential behavior of this compound at the molecular level.

Future computational studies could include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active sites of various protein targets. researchgate.net This can help in prioritizing biological assays and in the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogues with their biological activities, QSAR models can be developed to predict the activity of novel compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its target protein over time, offering insights into the stability of the complex and the key intermolecular interactions.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

Table 3: Prospective Computational Workflow for Target Identification and Optimization

Computational Method Objective Expected Outcome
Reverse Docking To identify potential biological targets for this compound. A ranked list of putative protein targets based on predicted binding affinity.
QSAR Modeling To build a predictive model for a specific biological activity based on a library of analogues. A statistically validated model that can guide the design of new compounds with improved activity.
MD Simulations To assess the stability of the ligand-protein complex and identify key binding interactions. An understanding of the dynamic behavior of the compound in the active site of its target.

Development of this compound as a Research Probe

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. If this compound is found to have a selective and potent interaction with a particular biological target, it could be developed into a valuable research probe.

The development of a research probe would involve:

Demonstrating Target Engagement in Cells: This would require the development of assays to confirm that the compound interacts with its intended target in a cellular context.

Affinity Tagging: The synthesis of analogues bearing a tag (e.g., biotin (B1667282) or a fluorescent dye) would enable the isolation and identification of the target protein from cell lysates.

In Vivo Imaging: For certain targets, it may be possible to develop radiolabeled versions of the compound for use in positron emission tomography (PET) or other imaging modalities to study the distribution and modulation of the target in living organisms.

Potential for Structural Hybridization Strategies with this compound

Molecular hybridization is a strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. nih.govfrontiersin.org The structure of this compound is well-suited for this approach.

Future research could explore the creation of hybrid molecules by:

Linking to Other Pharmacophores: The quinoline or benzamide moiety could be covalently linked to another known pharmacophore, such as a sulfonamide or an imidazole (B134444) group, to target multiple pathways or to enhance a particular biological effect. nih.govnih.gov

Creation of Dual-Target Inhibitors: By combining the structural features of this compound with those of a compound known to inhibit a different but related target, it may be possible to develop dual-target inhibitors with a synergistic therapeutic effect.

Conjugation to Targeting Moieties: For applications such as targeted drug delivery, the compound could be conjugated to a molecule that directs it to specific cells or tissues, such as an antibody or a peptide.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-fluorobenzoyl chloride
4-amino-2,6-dimethylquinoline
Sulfonamide

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • HPLC for assessing purity (>95% threshold for biological assays) .

What biological assays are commonly used to evaluate the activity of this compound?

Initial screening focuses on target engagement and cellular efficacy:

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays to measure IC₅₀ values against kinases or proteases .
  • Cellular viability tests : MTT or ATP-based assays in cancer cell lines to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with proteins .

Q. Example protocol :

  • SPR setup : Immobilize the target protein on a sensor chip, inject compound dilutions, and monitor resonance unit (RU) changes to calculate dissociation constants (KD) .

How is the solubility and stability of this compound optimized for in vitro studies?

  • Solubility enhancement : Use of co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based formulations .
  • Stability testing :
    • pH-dependent degradation : Incubate in buffers (pH 2–9) and analyze via HPLC over 24–72 hours .
    • Light/temperature stability : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

How can researchers resolve contradictory bioactivity data across studies?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations to confirm potency trends .
  • Orthogonal assays : Combine SPR with cellular thermal shift assays (CETSA) to validate target engagement .
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding modes and explain variability .

Case study : Discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays; normalize results using Z’-factor statistical validation .

What computational approaches are used to predict the pharmacological profile of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP-1 or EGFR kinases) .
  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic stability .
  • MD simulations : GROMACS or AMBER for analyzing conformational stability of compound-target complexes over 100-ns trajectories .

Example finding : Fluorine atoms in the benzamide moiety enhance binding affinity via halogen bonding with catalytic lysine residues .

How can reaction yields be improved during scale-up synthesis?

  • Design of Experiments (DoE) : Optimize parameters like temperature, solvent polarity, and catalyst loading using response surface methodology .
  • High-throughput experimentation (HTE) : Screen 50+ conditions in parallel via automated liquid handling systems .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. Example analogs :

CompoundKey ModificationSelectivity (vs. WT)
N-(2,6-dimethylisoquinolin-4-yl)-2-F-benzamideIsoquinoline core3.2-fold increase
N-(2-Me-quinolin-4-yl)-3-Cl-benzamideChloro substitutionReduced off-target

How are theoretical frameworks applied to explain mechanistic contradictions?

  • Link to conceptual models : Use enzyme kinetics (Michaelis-Menten) to reconcile discrepancies in inhibitor potency .
  • Pathway analysis : Map compound effects onto signaling networks (e.g., MAPK/ERK) using tools like Ingenuity Pathway Analysis .

Methodological note : Align observed data with hypotheses derived from crystallographic or mutagenesis studies to refine mechanistic models .

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